molecular formula C16H13BrN4O3S B498341 N-(5-bromopyridin-2-yl)-2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

N-(5-bromopyridin-2-yl)-2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

Cat. No.: B498341
M. Wt: 421.3g/mol
InChI Key: RVWYDFYMFRKFIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(5-bromopyridin-2-yl)-2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide” is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings

Properties

Molecular Formula

C16H13BrN4O3S

Molecular Weight

421.3g/mol

IUPAC Name

N-(5-bromopyridin-2-yl)-2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C16H13BrN4O3S/c17-11-6-7-13(18-8-11)19-14(22)10-25-16-21-20-15(24-16)9-23-12-4-2-1-3-5-12/h1-8H,9-10H2,(H,18,19,22)

InChI Key

RVWYDFYMFRKFIV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCC2=NN=C(O2)SCC(=O)NC3=NC=C(C=C3)Br

Canonical SMILES

C1=CC=C(C=C1)OCC2=NN=C(O2)SCC(=O)NC3=NC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-bromopyridin-2-yl)-2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide” typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods such as the Hantzsch pyridine synthesis.

    Oxadiazole Ring Formation: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives.

    Thioether Formation: The sulfanyl group can be introduced by reacting a thiol with an appropriate electrophile.

    Amide Formation: The final step involves the formation of the acetamide group through the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the oxadiazole ring or the bromine atom, leading to various reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the bromine atom on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used, but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in coordination chemistry, potentially useful in catalysis.

    Materials Science: Its unique structure might make it a candidate for the development of new materials with specific properties.

Biology

    Biological Activity: The compound could be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

Medicine

    Drug Development: Its complex structure makes it a potential lead compound for the development of new pharmaceuticals.

Industry

    Chemical Industry: The compound could be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if the compound exhibits biological activity, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-pyridinyl)-2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
  • N-(5-fluoro-2-pyridinyl)-2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Uniqueness

The presence of the bromine atom at the 5-position of the pyridine ring and the specific arrangement of the oxadiazole and sulfanylacetamide groups make “N-(5-bromopyridin-2-yl)-2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide” unique

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